3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one
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Overview
Description
3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 7-hydroxy-8-methylchromen-4-one.
Etherification: The 4-fluorophenol undergoes etherification with a suitable reagent, such as an alkyl halide, to form 4-fluorophenyl ether.
Coupling Reaction: The 4-fluorophenyl ether is then coupled with 7-hydroxy-8-methylchromen-4-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its flavonoid structure.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes, such as cyclooxygenase, which are involved in inflammatory pathways.
DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
3-(4-Fluorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
3-(4-Methoxyphenoxy)-7-hydroxy-8-methyl-4H-chromen-4-one: Contains a methoxy group instead of fluorine, potentially altering its electronic properties and solubility.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxy-8-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-9-13(18)7-6-12-15(19)14(8-20-16(9)12)21-11-4-2-10(17)3-5-11/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYRSSOEJKQRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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